molecular formula C19H23ClO4 B5105484 1-Chloro-2-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

1-Chloro-2-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5105484
M. Wt: 350.8 g/mol
InChI Key: PGBPLBFNPYZRHV-UHFFFAOYSA-N
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Description

1-Chloro-2-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is a complex organic compound that belongs to the class of chlorinated benzene derivatives. This compound is characterized by the presence of a chloro group, an ethyl group, and a series of ethoxy linkages attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process includes:

    Chlorination: Benzene is chlorinated to introduce the chloro group.

    Ethylation: The ethyl group is introduced through an ethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and etherification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or acids.

    Reduction Reactions: The compound can undergo reduction to remove the chloro group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of phenoxy derivatives.

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

1-Chloro-2-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies related to the interaction of chlorinated benzene derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chloro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-ethylbenzene: Lacks the ethoxy linkages, making it less versatile in chemical reactions.

    1-Chloro-4-ethylbenzene: Similar structure but different substitution pattern, leading to different reactivity.

    1-Chloro-2-ethynylbenzene: Contains an ethynyl group instead of ethyl, resulting in different chemical properties.

Uniqueness

1-Chloro-2-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its multiple ethoxy linkages, which provide flexibility in chemical modifications and applications. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-chloro-2-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-3-15-14-16(8-9-17(15)20)23-12-10-22-11-13-24-19-7-5-4-6-18(19)21-2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBPLBFNPYZRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOCCOC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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